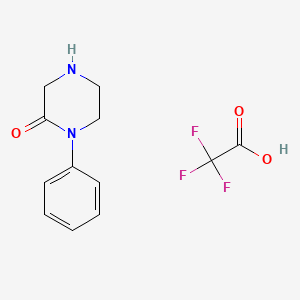

1-Phenyl-2-piperazinone trifluoroacetate

Description

BenchChem offers high-quality 1-Phenyl-2-piperazinone trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-piperazinone trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpiperazin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,11H,6-8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFMZLXWWVUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264837-96-8 |

Source

|

| Record name | 1-Phenyl-2-piperazinone trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenyl-2-piperazinone Trifluoroacetate (CAS 1264837-96-8): A Privileged Scaffold in Modern Drug Discovery and Synthetic Methodology

Executive Summary

In contemporary medicinal chemistry, the piperazinone scaffold has emerged as a "privileged structure," offering unique geometric and physicochemical advantages over traditional piperazine rings. 1-Phenyl-2-piperazinone trifluoroacetate (CAS 1264837-96-8) [1] represents a highly versatile, functionalized building block utilized extensively in the synthesis of bioactive molecules. The incorporation of the lactam moiety restricts the conformational flexibility of the ring, altering the spatial vectors of its substituents while simultaneously improving metabolic stability against oxidative degradation.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive overview of the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling

The trifluoroacetate (TFA) salt form of 1-phenyl-2-piperazinone is specifically engineered for downstream applications. Unlike the free base (CAS 90917-86-5)[2], the TFA salt exhibits superior solubility in polar aprotic solvents (e.g., DMSO, DMF), making it ideal for the preparation of high-concentration stock solutions required in High-Throughput Screening (HTS) and parallel synthesis.

| Property | Specification / Value |

| Chemical Name | 1-Phenyl-2-piperazinone trifluoroacetate |

| CAS Registry Number | 1264837-96-8[1] |

| Free Base CAS Number | 90917-86-5[2] |

| Molecular Formula | C₁₀H₁₂N₂O · C₂HF₃O₂[1] |

| Molecular Weight | 290.24 g/mol |

| Purity | |

| Appearance | White to beige crystalline powder |

| Salt Form | Trifluoroacetate (TFA)[1] |

Mechanistic Role in Drug Discovery

The strategic deployment of the 1-phenyl-2-piperazinone core in drug design is driven by specific structural and electronic causalities:

-

Conformational Constraint (Vector Alignment): The

hybridization of the lactam nitrogen restricts the classical chair-flip of the piperazine ring. This locks the N1-phenyl group into a highly predictable spatial vector, which is critical for accessing deep, narrow hydrophobic pockets in target proteins. For instance, this scaffold has been successfully utilized to design potent BACE-1 inhibitors for Alzheimer's disease, where the rigidified core perfectly mimics the transition state of the enzyme's native substrate[3]. -

Receptor Antagonism & Kinase Inhibition: The scaffold is a proven pharmacophore in the development of PAR1 (Thrombin Receptor) antagonists [4], where it serves as a rigid spacer that properly orients basic amino acid side chains. Furthermore, recent DNA-encoded library (DEL) screenings have identified piperazinone derivatives as highly selective BMPR2 kinase inhibitors [5], demonstrating that replacing a flexible piperazine with a 2-oxopiperazine core can yield up to a 3-fold improvement in binding affinity (

)[5]. -

Metabolic Shielding: Unsubstituted piperazines are notorious for rapid N-dealkylation by Cytochrome P450 enzymes. The adjacent carbonyl group in the piperazinone ring withdraws electron density from the nitrogen, drastically reducing its basicity and shielding the molecule from rapid oxidative metabolism, thereby improving oral bioavailability.

Synthetic Methodologies

The isolation of 1-phenyl-2-piperazinone as a TFA salt is typically the direct result of a Boc-deprotection step following a transition-metal-catalyzed N-arylation. Below is a field-proven, step-by-step methodology.

Step 1: Buchwald-Hartwig N-Arylation

-

Rationale: Direct arylation of 4-Boc-piperazin-2-one ensures regioselective coupling at the N1 position without cross-reactivity at the protected N4 amine.

-

Procedure:

-

Charge a flame-dried Schlenk flask with 4-Boc-piperazin-2-one (1.0 eq), iodobenzene (1.2 eq),

(0.05 eq), Xantphos (0.1 eq), and -

Suspend the mixture in anhydrous 1,4-dioxane and degas via three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 4-Boc-1-phenylpiperazin-2-one .

-

Step 2: Acidic Cleavage and Salt Formation

-

Rationale: Trifluoroacetic acid (TFA) is used to cleanly cleave the tert-butyl carbamate (Boc) group. The excess TFA protonates the newly liberated secondary amine, yielding the stable trifluoroacetate salt directly upon precipitation.

-

Procedure:

-

Dissolve 4-Boc-1-phenylpiperazin-2-one in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

-

Add TFA dropwise (10.0 eq relative to the substrate).

-

Remove the ice bath and stir the solution at room temperature for 2 hours.

-

Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Triturate the resulting viscous oil with cold diethyl ether. The 1-phenyl-2-piperazinone trifluoroacetate will precipitate as a crystalline solid. Filter, wash with cold ether, and dry under high vacuum.

-

Visualizing the Workflow

Figure 1: Synthesis and drug discovery applications of CAS 1264837-96-8.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity and trustworthiness, the synthesized compound must be validated using orthogonal analytical techniques. The following self-validating system guarantees both chemical purity and structural fidelity:

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Protocol: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

-

Validation: The TFA salt will dissociate in the electrospray ionization (ESI) source. The mass spectrum must show a dominant

peak at

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

H NMR (DMSO-

-

F NMR (DMSO-

-

H NMR (DMSO-

-

HPLC Purity:

-

Protocol: UV detection at 254 nm (leveraging the strong chromophore of the phenyl ring). The chromatogram must exhibit a single sharp peak accounting for

95% of the total area, confirming the absence of unreacted starting materials or des-phenyl impurities.

-

References

-

Title: Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 Source: Molecules (MDPI) / PubMed Central URL: [Link]

-

Title: Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands Source: Bioorganic & Medicinal Chemistry Letters / PubMed Central URL: [Link]

Sources

- 1. 1-phenyl-2-piperazinone trifluoroacetate | 1264837-96-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

chemical structure of 1-phenyl-2-piperazinone TFA salt

Executive Summary

This guide provides a comprehensive structural and functional analysis of 1-phenyl-2-piperazinone trifluoroacetate (TFA salt) . As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate in the synthesis of Bcl-2 inhibitors , PARP inhibitors , and psychotropic agents . This document details its chemical architecture, validated synthesis protocols via Boc-deprotection, and spectroscopic characterization, distinguishing the specific properties of the TFA salt form compared to the free base.

Part 1: Structural Architecture & Salt Stoichiometry

The core structure of 1-phenyl-2-piperazinone consists of a six-membered piperazine ring with a ketone functionality at the C2 position and a phenyl substituent at the N1 position.

The Protonation Site

In the trifluoroacetate salt form, the molecule exists as a cation paired with a trifluoroacetate anion (

-

N1 (Amide Nitrogen): The nitrogen at position 1 is part of an amide bond (

). The lone pair is delocalized into the carbonyl oxygen and the phenyl ring, rendering it non-basic and planar ( -

N4 (Amine Nitrogen): The nitrogen at position 4 is a secondary amine. In the TFA salt, this nitrogen is protonated (

), forming a salt bridge with the trifluoroacetate anion. This protonation significantly alters the solubility profile and NMR chemical shifts of the adjacent methylene protons.

Structural Visualization

The following diagram illustrates the connectivity and the specific site of protonation in the TFA salt.

Caption: Structural connectivity showing the N1-Phenyl amide system and the N4-ammonium trifluoroacetate salt bridge.

Part 2: Synthesis & Preparation Protocol

While traditional routes involve the cyclization of N-phenyl-ethylenediamine with chloroacetyl chloride, the TFA salt is most reliably generated via the deprotection of a Boc-protected precursor. This method ensures high purity and direct isolation of the salt without an additional acidification step.

Validated Synthesis Workflow (Boc-Deprotection)

This protocol yields the TFA salt directly, commonly used when the piperazinone is a fragment in a larger convergent synthesis.

Reagents:

-

Precursor: tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate (Boc-protected intermediate).

-

Acid: Trifluoroacetic acid (TFA).

-

Solvent: Dichloromethane (DCM).[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 equivalent of tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate in dry DCM (concentration ~0.2 M).

-

Deprotection: Add TFA dropwise at 0°C until a ratio of 1:1 (v/v) TFA:DCM is reached.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass (

) and appearance of the product mass ( -

Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Purification (Optional): If residual TFA is problematic for bioassays, co-evaporate with toluene (3x) or diethyl ether. For high-purity applications, purify via Prep-HPLC using a water/acetonitrile gradient with 0.1% TFA modifier. lyophilize to obtain the stable white solid.

Caption: Workflow for the generation of the TFA salt via acid-mediated Boc-deprotection.

Part 3: Physicochemical Characterization

The TFA salt exhibits distinct spectral properties compared to the free base, primarily due to the descreening of protons adjacent to the protonated N4.

NMR Spectroscopy (Predicted/Analogous Data)

Based on structural analogs and deprotection data from similar scaffolds (e.g., WO2021208963A1), the following chemical shifts are characteristic of the TFA salt in deuterated solvents (

Table 1:

| Position | Proton Type | Chemical Shift ( | Multiplicity | Structural Insight |

| Ar-H | Phenyl Ring | 7.30 – 7.55 | Multiplet (5H) | Aromatic protons remain largely unaffected by N4 protonation. |

| C3-H | Methylene ( | 3.90 – 4.15 | Singlet (2H) | Significant downfield shift due to adjacent carbonyl and protonated N4. |

| C6-H | Methylene ( | 3.80 – 3.95 | Triplet | Adjacent to N1-Phenyl; relatively deshielded by the aromatic ring. |

| C5-H | Methylene ( | 3.45 – 3.60 | Triplet | Downfield shift observed compared to free base (~3.0 ppm) due to |

Note: In

Mass Spectrometry

-

Ionization Mode: ESI (+)

-

Molecular Formula (Free Base):

-

Molecular Weight: 176.22 g/mol

-

Observed Ion (

): 177.1 m/z -

TFA Adducts: In negative mode or under specific LC conditions, a peak corresponding to the TFA adduct (

) may be observed.

Part 4: Handling & Stability

Hygroscopicity

TFA salts are notoriously hygroscopic .

-

Storage: Store under inert gas (Nitrogen/Argon) at -20°C.

-

Handling: Equilibrate to room temperature before opening to prevent water condensation, which can lead to the formation of a gum-like oil.

Biological Assay Considerations

When using this compound in cellular assays:

-

pH Adjustment: The TFA salt is acidic. Ensure the culture media has sufficient buffering capacity (e.g., HEPES) to neutralize the acid, or neutralize the stock solution with NaOH prior to addition if high concentrations (>100 µM) are used.

-

Cytotoxicity: Free TFA can be cytotoxic. For sensitive assays, consider converting to the HCl salt or Free Base using a basic resin (e.g., carbonate resin) wash.

References

-

Synthesis and Deprotection: Bcl-2 inhibitor compounds and methods of use. WO2021208963A1. (2021). Describes the synthesis of substituted phenylpiperazinones via Boc-deprotection with TFA. Link

-

Structural Analogs: Substituted, saturated and unsaturated n-heterocyclic carboxamides. WO2021055630A1. (2021). Provides characterization data for piperazinone intermediates. Link

-

General Synthesis: Poly (ADP-ribose) polymerase (PARP) inhibitors. AU2010206744B2. (2010). Details the cyclization protocols for 1-phenylpiperazin-2-one derivatives. Link

-

Chemical Properties: PubChem Compound Summary for CID 7096, 1-Phenylpiperazine (Analogous Scaffold). National Center for Biotechnology Information (2025). Link

Sources

Introduction: The Bioisosteric Evolution of Nitrogen Heterocycles

An in-depth technical analysis of the physicochemical shifts, structural causality, and experimental validation involved in transitioning from piperazine to piperazinone scaffolds in preclinical drug design.

In small-molecule drug discovery, saturated nitrogen heterocycles are ubiquitous due to their ability to project substituents in three-dimensional space while maintaining favorable aqueous solubility. Among these, piperazine has historically been a privileged scaffold [1]. However, the high basicity of piperazine (pKa ~9.7) often leads to liabilities, including poor passive membrane permeability (due to protonation at physiological pH) and off-target cardiotoxicity (specifically hERG channel inhibition).

As a Senior Application Scientist, I frequently guide optimization campaigns toward piperazinone (specifically piperazin-2-one) as a bioisostere. By inserting a carbonyl group adjacent to one of the nitrogen atoms, we fundamentally alter the electronic landscape of the ring. This guide deconstructs the physicochemical causality behind this shift and provides the self-validating experimental protocols required to measure these properties accurately.

Structural and Electronic Causality

The transformation from piperazine to piperazin-2-one is not merely a structural tweak; it is a profound electronic reprogramming of the molecule.

-

Eradication of N1 Basicity: In piperazine, both nitrogens are basic aliphatic amines. In piperazin-2-one, the insertion of the C2 carbonyl converts N1 into a lactam (amide). Resonance stabilization of the amide lone pair into the carbonyl pi-system completely eliminates the basicity of N1 (pKa < 0).

-

Attenuation of N4 Basicity: The remaining amine (N4) is separated from the C2 carbonyl by a single methylene bridge (C3). The electron-withdrawing inductive effect of the carbonyl propagates through the sigma-bond network, pulling electron density away from N4. This lowers the pKa of N4 from ~9.73 down to ~7.5–8.0 [2].

-

ADMET Implications: Because the pKa of piperazinone hovers near physiological pH (7.4), the molecule exists in an equilibrium of neutral and monocationic states, unlike piperazine, which is >99% protonated. This dramatically increases the effective lipophilicity (LogD) and passive permeability, while simultaneously reducing the electrostatic attraction to the negatively charged inner cavity of the hERG potassium channel [3].

Comparative Physicochemical Data

The following table synthesizes the quantitative physicochemical differences between the unsubstituted core scaffolds [1][4].

| Property | Piperazine | Piperazin-2-one | Mechanistic Rationale for Difference |

| Molecular Weight | 86.14 g/mol | 100.12 g/mol | Oxidation of a methylene to a carbonyl group. |

| pKa (Basic Center) | 9.73 (N1), 5.35 (N4) | ~7.5 - 8.0 (N4) | Inductive electron withdrawal by the adjacent carbonyl reduces N4 basicity; N1 becomes a neutral amide. |

| LogP (Hydrophobicity) | -1.50 | ~ -0.50 | Loss of one basic amine increases intrinsic lipophilicity, despite the polar carbonyl. |

| Topological Polar Surface Area (TPSA) | 24.1 Ų | 41.1 Ų | The amide group contributes significantly more to the polar surface area than a secondary amine. |

| Ionization at pH 7.4 | >99% Cationic | ~50% Neutral / 50% Cationic | The lowered pKa of piperazinone shifts the physiological equilibrium toward the highly permeable neutral species. |

Lead Optimization Workflow

To visualize how these physicochemical properties dictate decision-making in a drug discovery pipeline, the following workflow maps the iterative tuning process.

Piperazine to Piperazinone Lead Optimization Workflow.

Validated Experimental Methodologies

To trust the physicochemical data driving your structural modifications, the experimental protocols must be robust. Computational predictions for pKa and LogD often fail for functionalized piperazinones due to complex intramolecular hydrogen bonding and solvent-accessible surface area variations. Below are the field-proven, self-validating protocols I deploy for empirical measurement.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: We use potentiometric titration because the micro-environmental electronic effects of the piperazinone amide on the distal amine are highly sensitive to ionic strength and temperature, which algorithms often miscalculate. Self-Validating Mechanism: This protocol requires both a forward and reverse titration. If the resulting pKa curves overlap perfectly (zero hysteresis), the system validates that true thermodynamic equilibrium was maintained and the compound did not degrade or precipitate.

Step-by-Step Procedure:

-

Preparation: Prepare a 1.0 mM solution of the piperazinone analyte in 0.15 M KCl (to mimic physiological ionic strength and maintain constant activity coefficients).

-

Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

-

Acidification: Lower the pH of the analyte solution to 2.0 using standardized 0.1 M HCl to ensure complete protonation of the N4 amine.

-

Forward Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments under argon gas (to prevent CO2 absorption, which forms carbamates with amines). Record pH after equilibrium is reached (drift < 0.001 pH/min).

-

Reverse Titration (Validation): Once pH 11.5 is reached, reverse the titration using 0.1 M HCl back to pH 2.0.

-

Data Analysis: Plot the Bjerrum curve (average number of bound protons vs. pH). The pKa is extracted at the half-equivalence point. Superimpose the forward and reverse curves to confirm lack of hysteresis.

Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4) Determination

Causality: LogD at physiological pH is measured instead of LogP because piperazinones partially ionize at pH 7.4. We pair the shake-flask method with LC-MS/MS to avoid the UV-absorbance limitations of aliphatic heterocycles, which lack strong chromophores. Self-Validating Mechanism: We quantify the analyte in both the octanol and aqueous phases. The sum of the mass in both phases must equal the initial spike concentration (>95% mass balance). This proves the compound was not lost to glass adsorption or interfacial aggregation.

Step-by-Step Procedure:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours to mutually saturate the phases. Separate them via a separatory funnel.

-

Spiking: Dissolve the piperazinone analyte in the saturated aqueous buffer to a concentration of 10 µM.

-

Partitioning: Add 1.0 mL of the spiked aqueous phase and 1.0 mL of the saturated octanol phase to a silanized glass vial (silanization prevents basic amine adsorption to glass silanols).

-

Equilibration: Shake the vial at 300 RPM for 60 minutes at 25 °C. Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully sample 100 µL from the octanol phase and 100 µL from the aqueous phase. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

-

Validation & Calculation: Calculate the total mass recovered. If recovery is >95%, calculate LogD(7.4) = Log10([Area_octanol] / [Area_aqueous]).

References

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (University of Regina) URL:[Link]

-

Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

-

Piperazine | C4H10N2 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

An In-depth Technical Guide to the Solubility of 1-Phenyl-2-piperazinone Trifluoroacetate in DMSO and Water

This guide provides a detailed examination of the solubility characteristics of 1-phenyl-2-piperazinone trifluoroacetate, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the developability and efficacy of novel chemical entities, this document synthesizes theoretical principles with practical methodologies for researchers, scientists, and drug development professionals. We will delve into the expected solubility of this compound in two pivotal solvents, dimethyl sulfoxide (DMSO) and water, and provide robust protocols for its empirical determination.

Introduction: The Significance of Solubility in Pharmaceutical Research

The journey of a potential drug molecule from the laboratory bench to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. Solubility dictates a compound's bioavailability, its formulation possibilities, and the reliability of in vitro screening data.[1] 1-Phenyl-2-piperazinone trifluoroacetate, as an organic salt, presents a unique solubility profile governed by the interplay of its constituent parts: the relatively hydrophobic 1-phenyl-2-piperazinone moiety and the highly polar trifluoroacetate counter-ion. Understanding its behavior in both a non-polar aprotic solvent like DMSO, the universal solvent for initial compound screening[1][2], and a polar protic solvent like water, the biological medium[3], is paramount for its successful development.

Molecular Structure and its Influence on Solubility

To comprehend the solubility of 1-phenyl-2-piperazinone trifluoroacetate, we must first dissect its molecular architecture and the contributions of each component.

The 1-Phenyl-2-piperazinone Core

The 1-phenyl-2-piperazinone structure consists of a phenyl group, which is inherently hydrophobic, attached to a piperazinone ring. The piperazinone ring contains a basic nitrogen atom and a polar amide group. While the phenyl group tends to decrease aqueous solubility, the piperazinone ring, with its potential for hydrogen bonding and protonation, can enhance it.[4] The presence of the amide group in the 2-position of the piperazine ring introduces a polar functionality that can participate in hydrogen bonding, further influencing its solubility profile.

The Trifluoroacetate Counter-ion

Trifluoroacetic acid (TFA) is a strong acid, meaning its conjugate base, the trifluoroacetate anion (TFA⁻), is very stable and highly soluble in water.[5] The formation of a salt with a highly soluble counter-ion is a common strategy to improve the aqueous solubility of a basic parent compound.[6] The trifluoroacetate anion's high polarity and ability to form strong ion-dipole interactions with water molecules are expected to significantly contribute to the overall aqueous solubility of the salt.[5]

Caption: Ionic components of 1-phenyl-2-piperazinone trifluoroacetate.

Solubility Profile: A Dichotomy Between DMSO and Water

The distinct chemical properties of DMSO and water lead to different expectations for the solubility of 1-phenyl-2-piperazinone trifluoroacetate.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[7] This makes it the solvent of choice for preparing high-concentration stock solutions for high-throughput screening.[1] For 1-phenyl-2-piperazinone trifluoroacetate, high solubility in DMSO is anticipated. The organic nature of the 1-phenyl-2-piperazinone moiety will be well-solvated by the methyl groups of DMSO, while the polar trifluoroacetate salt will be effectively solvated by the polar sulfoxide group.

Based on data for analogous compounds, such as the hydrochloride salt of 1-phenylpiperazine which has a solubility of 30 mg/mL in DMSO[8], it is reasonable to predict that the trifluoroacetate salt of 1-phenyl-2-piperazinone will also exhibit high solubility in this solvent.

Solubility in Water

The aqueous solubility of 1-phenyl-2-piperazinone trifluoroacetate is a more complex interplay of competing factors. The dissolution process in water involves overcoming the lattice energy of the salt and the hydration of the individual ions. The hydrophobic phenyl group will disfavor aqueous solubility, while the polar piperazinone ring and, most significantly, the trifluoroacetate anion will promote it.

Given that trifluoroacetate salts are generally very water-soluble[5], and the formation of salts is a standard method to enhance the aqueous solubility of piperazine-containing compounds[6], a significant increase in water solubility compared to the free base (1-phenyl-2-piperazinone) is expected. The pH of the aqueous medium will also play a crucial role; in acidic to neutral conditions, the piperazine nitrogen will be protonated, further enhancing solubility.

Quantitative Solubility Data: An Estimation Based on Analogs

| Solvent System | Predicted Solubility | Rationale / Supporting Data |

| DMSO | High (> 30 mg/mL) | 1-Phenylpiperazine HCl has a reported solubility of 30 mg/mL in DMSO.[8] The trifluoroacetate salt is expected to have similar or greater solubility due to the nature of DMSO as a universal solvent for organic compounds.[7] |

| Water (pH 7.4) | Moderate (1-10 mg/mL) | The parent 1-phenylpiperazine is poorly soluble in water.[4] However, salt formation dramatically increases aqueous solubility. The hydrochloride salt of 1-phenylpiperazine has a solubility of 10 mg/mL in PBS (pH 7.2).[8] The trifluoroacetate salt is expected to be in a similar range. |

| 0.1 N HCl | High (> 10 mg/mL) | In acidic conditions, the basic nitrogen of the piperazinone ring will be fully protonated, maximizing the ionic character and therefore the aqueous solubility of the compound.[9] |

| 0.1 N NaOH | Low (< 1 mg/mL) | In basic conditions, the compound will likely convert to its free base form, which is expected to have low aqueous solubility due to the hydrophobic phenyl group.[9] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, a robust and reproducible experimental protocol is essential. The following section details the gold-standard shake-flask method for determining thermodynamic solubility. This method is considered self-validating as it measures the equilibrium state of the system.

The Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent, which represents its true solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid 1-phenyl-2-piperazinone trifluoroacetate to a known volume of the test solvent (e.g., DMSO, Water for Injection, 0.1 N HCl, or phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture using a shaker bath or orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C). The equilibration period is critical and should be sufficient to allow the system to reach a thermodynamic equilibrium, typically 24 to 72 hours.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated solubility values. A two-step process of centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Accurately determine the concentration of 1-phenyl-2-piperazinone trifluoroacetate in the clear filtrate. A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used. A standard calibration curve must be prepared to ensure accurate quantification.

-

Data Analysis and Reporting: Report the solubility in standard units such as mg/mL or molarity (M). The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

Conclusion: A Pathway to Informed Drug Development

The solubility of 1-phenyl-2-piperazinone trifluoroacetate is a multifaceted property that is central to its potential as a therapeutic agent. Based on its chemical structure and data from analogous compounds, we predict high solubility in DMSO and moderate, pH-dependent solubility in aqueous media. The trifluoroacetate counter-ion is expected to significantly enhance its aqueous solubility compared to the free base.

However, these predictions must be confirmed through rigorous experimental determination. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate thermodynamic solubility data. By understanding and empirically determining the solubility of 1-phenyl-2-piperazinone trifluoroacetate, researchers can make informed decisions regarding its formulation, in vitro testing, and overall development strategy, ultimately increasing the probability of its success as a drug candidate.

References

- Medium. (2024, May 2).

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Benchchem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.

- Cayman Chemical. (n.d.). TDFA (trifluoroacetate salt)

- Gaylord Chemical Company. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.

- HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO)

- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)

- Cayman Chemical. (n.d.). A-779 (trifluoroacetate salt)

- Solubility of Things. (n.d.). 1-Phenylpiperazine.

- Benchchem. (2025).

- Benchchem. (2025). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.

- Sigma-Aldrich. (n.d.).

- MDPI. (2024, March 13). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.

- Wikipedia. (n.d.).

- Cayman Chemical. (n.d.). Phenylpiperazine (hydrochloride).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

Metabolic Stability of 2-Piperazinone Ring Systems: A Medicinal Chemistry Guide

Topic: Metabolic Stability of 2-Piperazinone Ring Systems Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

The 2-piperazinone (2-oxopiperazine) scaffold is a privileged structure in drug discovery, widely utilized as a constrained peptidomimetic to fix bioactive conformations of peptide ligands. It serves as a core pharmacophore in HIV capsid modulators, Factor Xa inhibitors, and farnesyltransferase inhibitors. However, its metabolic profile is complex due to the electronic dichotomy between its amide (N1) and amine (N4) sectors. This guide provides a technical analysis of the scaffold's metabolic liabilities, specifically cytochrome P450 (CYP)-mediated oxidation, and details evidence-based medicinal chemistry strategies to enhance its stability.

Structural & Electronic Characterization

To understand the metabolism of 2-piperazinone, one must first deconstruct its electronic environment. Unlike the symmetric piperazine ring, the 2-piperazinone is electronically polarized:

-

The Amide Sector (N1-C2-C3): The N1 nitrogen is planar and non-basic due to resonance with the C2 carbonyl. The C3 position (alpha to the amide nitrogen) is chemically distinct from typical amine alpha-carbons.

-

The Amine Sector (N4-C5-C6): The N4 nitrogen retains basicity (pKa ~8.0–8.5) and a lone pair, making it the primary recognition site for CYP450 heme iron. This sector behaves similarly to a cyclic secondary or tertiary amine.

Implication: Metabolic instability is rarely distributed evenly; it is concentrated at specific "soft spots" governed by the accessibility of the N4 lone pair and the abstractability of alpha-protons.

Metabolic Liabilities: Mechanisms of Degradation

The primary clearance pathway for 2-piperazinone derivatives is oxidative metabolism mediated by CYP450 isoforms (predominantly CYP3A4 and CYP2D6).

N4-Alpha-Hydroxylation (The Major Pathway)

The most critical liability lies at the carbons adjacent to the basic N4 nitrogen (C3 and C5).

-

Single Electron Transfer (SET): The CYP heme iron (

) abstracts an electron from the N4 lone pair, forming a radical cation. -

Proton Abstraction: A proton is removed from C5 or C3.

-

Hydroxylation: Oxygen rebound creates an unstable carbinolamine.

-

Ring Opening: The carbinolamine collapses to an aldehyde/ketone and a primary amine, effectively cleaving the ring.

C3-Oxidation (The Peptidomimetic Liability)

While C3 is adjacent to the N4 amine, it is also alpha to the amide carbonyl. Oxidation here is often favored if N4 is substituted with electron-donating groups. Hydroxylation at C3 can lead to the formation of a cyclic iminium species or dehydration to an unsaturated lactam.

Reactive Metabolite Formation

If the N4 position is substituted with an aryl group, metabolic activation can lead to reactive iminium intermediates. These electrophilic species can covalently bind to hepatic proteins, leading to mechanism-based inhibition (MBI) of CYPs or idiosyncratic toxicity.

Diagram 1: Metabolic Pathways of 2-Piperazinone

The following diagram illustrates the oxidative divergence at the N4 position.

Caption: CYP-mediated oxidation pathways. The N4-radical cation acts as the gateway to C5-hydroxylation (leading to ring opening) or C3-hydroxylation.

Medicinal Chemistry Stabilization Strategies

Stabilizing the 2-piperazinone ring requires blocking the metabolic soft spots identified above without destroying the peptidomimetic character.

Steric Occlusion (Gem-Dimethylation)

The most robust strategy is the introduction of gem-dimethyl groups at the C3, C5, or C6 positions.

-

Mechanism: The methyl groups provide steric bulk that prevents the CYP heme from approaching the alpha-protons. Furthermore, they replace abstractable hydrogens with methyl groups (which are harder to oxidize).

-

Application: Placing a gem-dimethyl group at C3 is particularly effective as it stabilizes the conformation of the peptidomimetic turn while blocking oxidation.

Electron Withdrawal (N4-Deactivation)

Reducing the electron density of the N4 lone pair raises the oxidation potential (

-

Sulfonylation/Acylation: Converting the N4 amine into a sulfonamide or urea significantly increases metabolic stability, though it alters the physicochemical properties (reduces basicity/solubility).

-

Fluorination: Introduction of fluorine atoms at C5 or C6 exerts a strong inductive effect (

), pulling electron density away from the C-H bonds and the N4 nitrogen.

Scaffold Hopping (Bridged Systems)

Creating a bicyclic system (e.g., bridging C3 and C6) locks the ring conformation. This geometric constraint often prevents the orbital overlap required for the formation of the N4-radical cation or the subsequent proton abstraction.

Summary of Stabilization Data

The table below summarizes the impact of these modifications on Intrinsic Clearance (

| Modification | Target Site | Mechanism | Est. Stability Fold-Change |

| Parent (Unsubst.) | N/A | High | 1.0x (Baseline) |

| 3,3-dimethyl | C3 | Steric block of alpha-C | ~5-10x Improvement |

| 5,5-dimethyl | C5 | Steric block of alpha-C | ~8-15x Improvement |

| N4-Sulfonylation | N4 | Electronic deactivation | >20x Improvement |

| C6-Fluorination | C6 | Inductive destabilization of radical | ~3-5x Improvement |

Experimental Protocols: Metabolic Soft Spot Identification (MSSID)

To rationally optimize the scaffold, one must empirically verify the site of metabolism. Standard half-life assays are insufficient; a Soft Spot Identification (MSSID) workflow is required.

Protocol: Microsomal Incubation & Trapping

Objective: Identify primary oxidative metabolites and reactive iminium intermediates.

-

Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Incubation Mix:

-

Test Compound: 10 µM (in phosphate buffer, pH 7.4).

-

Microsomes: 0.5 mg/mL final concentration.

-

Trapping Agent (Optional): Add KCN (1 mM) to trap iminium ions or Glutathione (GSH, 5 mM) to trap reactive electrophiles.

-

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Timepoints: Incubate at 37°C. Quench aliquots at 0, 15, 30, and 60 mins using ice-cold Acetonitrile (containing internal standard).

-

Processing: Centrifuge (4000g, 20 min) to pellet proteins. Collect supernatant.

Analysis: LC-MS/MS Data Mining

Analyze supernatants using High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Search Triggers: Look for +16 Da (Hydroxylation), +14 Da (Oxidation to carbonyl), -2 Da (Dehydrogenation).

-

KCN Adducts: Look for +25 Da (CN addition) to confirm reactive iminium formation at the N4-C3 or N4-C5 bond.

Diagram 2: MSSID Workflow

Caption: Step-by-step workflow for identifying metabolic soft spots and reactive intermediates in 2-piperazinone derivatives.

Case Study: Optimization of HIV Capsid Modulators

A relevant example of 2-piperazinone optimization is found in the development of HIV-1 capsid modulators (e.g., analogs of PF74).[1]

-

Challenge: Early 2-piperazinone prototypes showed rapid clearance due to oxidation at the C3 position (the phenylalanine-mimicking side chain).

-

Solution: Researchers introduced conformational constraints and electron-withdrawing groups on the N1-phenyl ring. However, the most significant stability gains often came from modifying the C5/C6 region to prevent ring opening, or by "scaffold hopping" to a fused bicyclic system which sterically protected the N4-alpha protons.

References

-

Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Source: Novartis / ResearchGate URL:[Link]

-

Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Source: ResearchGate URL:[2][3][Link]

Sources

Conformational Dynamics of N-Phenyl Piperazinone Derivatives: A Self-Validating Framework for Structural Elucidation

Executive Summary

N-phenyl piperazinone derivatives are privileged pharmacophores deeply embedded in modern drug discovery, serving as core scaffolds for D2/D3 receptor ligands, HIV capsid modulators, and MDM2 inhibitors[1]. Unlike highly flexible unsubstituted piperazines, the introduction of a lactam carbonyl and an N-phenyl substituent fundamentally rewrites the molecule's structural dynamics. This whitepaper provides an authoritative, in-depth guide to analyzing the conformational landscape of these derivatives, establishing a self-validating protocol that bridges high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with high-level quantum mechanical benchmarking.

Part 1: Structural Dynamics & The Physics of the Piperazinone Scaffold

To accurately map the conformation of an N-phenyl piperazinone, one must first understand the competing physical forces dictating its geometry. The scaffold is governed by two primary structural constraints:

The Lactam Constraint (Ring Puckering)

In a standard piperazine ring, rapid nitrogen inversion and ring-flipping result in a dominant, low-energy chair conformation[2]. However, the piperazinone derivative contains an amide (lactam) bond (

N-Phenyl Rotational Topography

The N-phenyl group (typically at

Figure 1: Thermodynamic relationship between piperazinone ring puckering and N-phenyl rotamers.

Part 2: The Self-Validating Analytical Protocol

A robust conformational analysis cannot rely on a single technique. It requires a closed-loop, self-validating system where experimental observables are predicted and confirmed by theoretical models.

Step-by-Step Methodology: NMR-Computational Cross-Validation

Step 1: Sample Preparation & 1D/2D NMR Acquisition

-

Action: Dissolve 5–10 mg of the N-phenyl piperazinone derivative in 600

L of anhydrous DMSO- -

Causality: Cryoprobes drastically enhance the signal-to-noise ratio, which is critical for detecting low-population conformers (<5%) that exist in dynamic equilibrium.

Step 2: ROESY Acquisition (Overcoming the NOE Null)

-

Action: Acquire 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra with a spin-lock time of 200–300 ms, rather than standard NOESY.

-

Causality: Molecules in the 300–500 Da range (typical for these derivatives) possess a rotational correlation time (

) that places them in the "NOE null" regime at high magnetic fields (

Step 3: In Silico Conformational Search & DFT Optimization

-

Action: Perform a Monte Carlo conformational search using the OPLS4 force field. Optimize the lowest-energy geometries using Density Functional Theory (DFT) at the M06-2X/cc-pVDZ level.

-

Causality: The M06-2X functional is specifically parameterized to capture non-covalent interactions and medium-range dispersion forces. These forces are the primary drivers dictating the exact pitch and yaw of the N-phenyl ring relative to the piperazinone core[4].

Step 4: High-Level Energy Benchmarking

-

Action: Subject the DFT-optimized geometries to single-point energy calculations using DLPNO-CCSD(T)/CBS (Domain-Based Local Pair Natural Orbital Coupled Cluster).

-

Causality: Standard DFT can miscalculate the relative energies of closely related conformers. DLPNO-CCSD(T) provides near-ab initio accuracy at a fraction of the computational cost, eliminating systematic errors and acting as the gold standard for benchmarking piperazine-based ligands[4].

Step 5: Cross-Validation (The Feedback Loop)

-

Action: Extract theoretical dihedral angles from the DLPNO-CCSD(T) global minimum. Calculate theoretical

coupling constants using the generalized Karplus equation. Compare these with the experimental -

Causality: If the theoretical

and ROESY internuclear distances match the experimental data, the conformational ensemble is validated. A mismatch indicates that the computational solvent model is inadequate or that the molecule occupies a higher-energy local minimum in solution, requiring iterative refinement[3].

Figure 2: Self-validating experimental and computational workflow for conformational elucidation.

Part 3: Quantitative Conformational Data

The synthesis of experimental NMR data and computational benchmarking yields a highly accurate map of the molecule's conformational states. Below is a summarized data matrix for a standard 4-phenylpiperazin-2-one derivative, highlighting how energy landscapes correlate with observable NMR parameters.

| Conformer State | Ring Puckering | N-Phenyl Vector | Relative Energy ( | Diagnostic | Key ROESY Contacts (< 4.0 Å) |

| State I | Half-Chair | Orthogonal | 0.00 (Global Min) | Ortho-H | |

| State II | Half-Chair | Co-planar | +2.45 | Ortho-H | |

| State III | Twist-Boat | Orthogonal | +5.80 | Ortho-H | |

| State IV | Envelope | Co-planar | +7.20 | Ortho-H |

Note:

Part 4: Implications for Rational Drug Design

The exact conformational state of an N-phenyl piperazinone derivative dictates its biological efficacy. In rational drug design, understanding these micro-states allows chemists to introduce steric bulk (e.g., methylating the

-

MDM2 Inhibitors: In the design of p53/MDM2 antagonists, piperazinone/piperidinone rings are utilized to order the N-terminal 'lid' intrinsically disordered region (IDR) of MDM2. The specific vector projection of the N-phenyl ring, dictated by the half-chair conformation, is required to form critical hydrogen-bonding interactions with lid residues (e.g., Thr10).

-

Neurodegenerative Targets: For D2/D3 receptor ligands, the orthogonal orientation of the N-aryl group relative to the piperazinone core ensures optimal fitting into the deep, narrow hydrophobic pockets of the receptor, driving high binding affinities (

nM)[1].

By applying the self-validating NMR-computational protocol outlined in this guide, researchers can confidently map these conformational vectors, accelerating the transition from hit-to-lead in complex drug discovery pipelines.

References

-

Preparations, solution conformation and molecular structures of N,N'-ethylene-bridged dipeptides and their derivatives Source: PubMed (NIH) URL:[Link][3]

-

Energetics of a protein disorder–order transition in small molecule recognition Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands Source: MDPI URL:[Link][1]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ACS Omega / ResearchGate URL:[Link][2][4]

Sources

The Privileged Scaffold: Therapeutic Applications of 1-Phenyl-2-Piperazinone Derivatives in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the pursuit of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design. Among these, the 1-phenyl-2-piperazinone (also known as 1-phenylpiperazin-2-one or 2-oxopiperazine) moiety has emerged as a highly versatile pharmacophore. By introducing conformational restriction, enhancing metabolic stability against proteolytic degradation, and providing precise hydrogen-bond acceptor vectors via its carbonyl group, this scaffold overcomes the pharmacokinetic limitations of traditional acyclic amines and unsubstituted piperazines.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality, synthetic workflows, and therapeutic efficacy of 1-phenyl-2-piperazinone derivatives across three primary domains: Oncology (Farnesyltransferase inhibition), Virology (HIV-1 capsid modulation), and Kinase Signaling (BMPR2 selectivity).

Mechanistic Pharmacology & Target Pathways

Oncology: Farnesyltransferase Inhibition (FTI)

Approximately 30% of human cancers are driven by mutations in ras genes. For Ras proteins to activate downstream cell-growth signaling pathways, they require post-translational lipid modification—specifically, farnesylation catalyzed by the farnesyltransferase (FTase) enzyme[1].

Early FTIs, such as L-778,123, relied heavily on an imidazole ring to coordinate with the zinc ion in the FTase active site. However, this strong metallo-coordination often led to severe off-target toxicities, including thrombocytopenia and neutropenia, halting clinical development[2]. To circumvent this, researchers bioisosterically replaced the imidazole moiety with a 1-(3-chlorophenyl)-2-piperazinone core, inspired by the structure of Tipifarnib[1]. The piperazinone ring provides a "softer" interaction profile, maintaining potent cytotoxicity against human colonic adenocarcinoma (HT29) and alveolar basal adenocarcinoma (A549) cells while mitigating broad-spectrum metalloenzyme interference[1].

Fig 1. Inhibition of Ras farnesylation by 1-phenyl-2-piperazinone derivatives.

Virology: HIV-1 Capsid Assembly Modulation

The HIV-1 capsid protein is a critical structural component that protects the viral genome. Inhibiting the polymerization of the capsid core by targeting the N-terminal domain (NTD) and C-terminal domain (CTD) interface is a validated antiviral strategy.

Recent structural-activity relationship (SAR) studies have demonstrated that utilizing a 2-piperazinone ring as a core linker to dimerize phenylalanine derivatives significantly enhances antiviral activity[3]. The causality behind this efficacy lies in the spatial geometry of the 2-piperazinone ring: its carbonyl oxygen acts as a highly localized hydrogen-bond acceptor, forming critical H-bonds with the Arg173 and Lys70 residues of the viral capsid[3]. This interaction anchors the inhibitor within the NTD-CTD interface more effectively than traditional monomeric chemotypes, yielding compounds (e.g., Q-c4) with an EC50 of 0.57 μM, comparable to the clinical standard PF74[3].

Fig 2. Mechanism of HIV-1 capsid inhibition via piperazinone-mediated H-bonding.

Kinase Modulation: BMPR2 Selectivity

Bone morphogenetic proteins (BMPs) and their receptors (like BMPR2) regulate cell proliferation and differentiation. Overactivated BMP signaling is implicated in skeletal defects and certain cancers[4]. Developing monokinase-selective inhibitors is notoriously difficult due to the conserved catalytic domains across the 500+ human kinases.

During DNA-encoded chemical library screening, researchers discovered that substituting a standard piperazine ring with a 2-oxopiperazine (2-piperazinone) core drastically improved binding kinetics. Specifically, the derivative CDD-1653 achieved a

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the quantitative performance metrics of 1-phenyl-2-piperazinone and related derivatives across different therapeutic indications are summarized below:

| Compound / Scaffold | Primary Biological Target | Therapeutic Indication | Key Performance Metric | Ref |

| 1-(3-chlorophenyl)-2-piperazinone | Farnesyltransferase (FTase) | Oncology (Solid Tumors) | High cytotoxicity (HT29/A549); Reduced metallo-toxicity | [1] |

| Dimerized Phenylalanine-Piperazinone | HIV-1 Capsid (NTD-CTD) | Virology (HIV-1/2) | Antiviral EC50 = 0.57 μM (Comparable to PF74) | [3] |

| 2-Oxopiperazine (Piperazinone) Core | BMPR2 Kinase | Skeletal Defects / Cancer | [4] |

Experimental Methodologies & Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 1-phenyl-2-piperazinone derivatives.

Protocol 1: Synthesis of the 1-(3-Chlorophenyl)-2-Piperazinone Core

Rationale: This workflow utilizes an intramolecular cyclization strategy. By starting with an N-arylethylenediamine, the 1-phenyl vector is pre-installed, ensuring regioselectivity. Chloroacetyl chloride provides both the necessary two-carbon linker and the carbonyl functionality required to close the six-membered ring[1].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 10 mmol of N-(3-chlorophenyl)ethylenediamine in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 22 mmol of triethylamine (TEA) to the solution to act as an acid scavenger. Chill the reaction vessel to 0°C using an ice bath.

-

Acylation & Cyclization: Slowly add a solution of 11 mmol of chloroacetyl chloride dissolved in 10 mL DCM dropwise over 30 minutes. The initial reaction forms the intermediate chloroacetamide.

-

Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours to drive the intramolecular nucleophilic substitution (cyclization) to completion.

-

Workup: Quench the reaction with 30 mL of saturated aqueous

. Extract the organic layer, wash with brine, dry over anhydrous -

Self-Validation (Analytical QC): Purify via silica gel chromatography. Confirm the structure via

NMR (DMSO-

Protocol 2: In Vitro Cytotoxicity Assay (MTT) for FTI Candidates

Rationale: To validate the biological causality of the synthesized FTIs, an MTT assay on human colonic adenocarcinoma cells (HT29) is performed. This measures cellular metabolic activity as a proxy for cell viability, directly validating the suppression of Ras-dependent tumor growth[1].

Step-by-Step Methodology:

-

Cell Seeding: Seed HT29 cells in 96-well plates at a density of

cells/well in 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% -

Compound Treatment: Prepare serial dilutions of the 1-(3-chlorophenyl)-2-piperazinone derivative in DMSO (final DMSO concentration <0.5%). Add to the wells and incubate for 72 hours. Include Tipifarnib as a positive control[1].

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the

values using non-linear regression analysis to quantify the cytotoxic potency of the piperazinone derivative compared to the baseline control.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bioisosteres of 1-Phenyl-2-Piperazinone in Drug Design

[1][2]

Executive Summary: The Constrained Peptidomimetic Scaffold

The 1-phenyl-2-piperazinone scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized as a constrained peptidomimetic .[1][2] Unlike the fully saturated piperazine ring (common in CNS drugs like aripiprazole), the 2-piperazinone introduces a carbonyl group at the C2 position, creating a cyclic lactam.

This modification fundamentally alters the pharmacophore by:

-

Planarizing the N1-C2 bond: Creating a rigid amide linkage.[2]

-

Mimicking a

-turn: The scaffold effectively simulates the -

Modulating Basicity: The N1 nitrogen is non-basic (amide), while the N4 nitrogen remains basic (amine), allowing for tunable pKa and solubility.

This guide details the bioisosteric strategies to optimize this scaffold for metabolic stability, potency, and selectivity.

Structural Analysis & Pharmacophore

To design effective bioisosteres, one must first deconstruct the binding interactions of the parent scaffold.

| Feature | Structural Element | Function in Ligand Binding | Bioisosteric Objective |

| A | C2-Carbonyl | Hydrogen Bond Acceptor (HBA) | Mimic peptide bond; remove if metabolic liability.[1][2] |

| B | N1-Phenyl | Hydrophobic/ | Improve solubility; block para-hydroxylation metabolism.[1][2] |

| C | C3-Chiral Center | Vector orientation | Control side-chain geometry (e.g., Phe/Gly mimic).[1][2] |

| D | N4-Amine | Ionizable center / H-Bond Donor | Modulate LogD; improve permeability.[1][2] |

Diagram 1: Pharmacophore & Bioisosteric Logic

Bioisosteric Design Strategies

Strategy A: Core Ring Modification (Scaffold Hopping)

Modifying the central ring size or composition is a "Non-Classical" bioisosteric approach used to fine-tune the vector alignment of substituents.

1. Morpholin-2-one (The Oxygen Switch)

Replacing the N4-amine with oxygen yields the morpholin-2-one .[1][2]

-

Rationale: Removes the basic center at N4. This is critical when the parent compound has poor membrane permeability due to high ionization or when hERG channel inhibition (often driven by basic amines) is a concern.

-

Trade-off: Loss of a hydrogen bond donor.[2]

2. Pyrazinone (The Aromatic Switch)

Oxidation of the piperazinone to pyrazinone creates a fully aromatic, planar system.

-

Rationale: Locks the conformation rigidly.[2] If the bioactive conformation is planar, this increases potency by reducing the entropic penalty of binding.

-

Application: Often used in Factor Xa inhibitors where a flat core is required to slot into the S4 pocket.

3. 1,4-Diazepine-2-one (The Expansion)

Expanding the ring to 7 members.[1]

-

Rationale: Introduces flexibility and alters the angle between the N1-Phenyl and the C3-substituent. Useful if the piperazinone is slightly "short" for the binding pocket.

Strategy B: N-Aryl Replacements (Metabolic Blocking)

The 1-phenyl group is a metabolic "hotspot," susceptible to CYP450-mediated hydroxylation (typically at the para position) and oxidation to toxic quinone-imines.[1]

1. Fluorinated Phenyls[3]

-

Effect: Blocks metabolic oxidation while maintaining steric bulk and electronics.

2. Pyridines and Pyrimidines

-

Modification: 1-(2-pyridyl)-2-piperazinone.[1]

-

Effect: Reduces lipophilicity (LogP) and improves solubility.[1][5] The nitrogen lone pair can also engage in specific water-mediated H-bonds.[1][2]

3. Bicyclo[1.1.1]pentane (The 3D-Isostere)[1]

-

Modification: Replacing the phenyl ring with a bicyclo[1.1.1]pentane moiety.

-

Effect: A cutting-edge "saturated bioisostere" that mimics the space-filling properties of a phenyl ring but eliminates aromaticity, significantly improving solubility and metabolic stability (no aromatic hydroxylation possible).[1]

Case Studies in Drug Design

Case Study 1: HIV-1 Capsid Modulators[1][4][6]

-

Challenge: Peptidic inhibitors had poor metabolic stability.[6]

-

Solution: Researchers utilized a 3-substituted-1-phenyl-2-piperazinone scaffold.[1] The piperazinone ring acted as a constrained mimic of a Phenylalanine-Glycine (Phe-Gly) dipeptide.[1][2]

-

Bioisosteric Optimization:

-

The N1-phenyl group was modified to a 3,5-difluorophenyl group to prevent rapid oxidative metabolism.[1]

-

The C3 position was substituted with a benzyl group to mimic the phenylalanine side chain.

-

Result: Compound F-Id-3o showed improved metabolic stability in human liver microsomes compared to the linear peptide precursors [1].[1]

-

Case Study 2: Thrombin Receptor (PAR1) Antagonists

-

Design: The team explored 1-phenyl-2-piperazinone as a scaffold to hold pharmacophores in a specific spatial arrangement mimicking the tethered ligand of the receptor.[1][2]

-

Key Insight: The rigidity of the lactam (2-piperazinone) vs. the flexibility of a simple piperazine was crucial. The carbonyl at C2 provided an essential H-bond acceptor that a reduced piperazine lacked [2].[2]

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-2-Piperazinone Core

This modular synthesis allows for the introduction of chirality at C3 and diversity at N1.[1][2]

Reagents:

-

N-Boc-amino acid (e.g., N-Boc-Phenylalanine for C3-benzyl)[1][2]

-

Aniline derivative (for N1-aryl)[1]

-

Base (DIEA or TEA)[1]

Step-by-Step Workflow:

-

Amide Coupling: React N-Boc-amino acid with the aniline derivative using HATU/DIEA in DMF to form the linear amide.

-

Deprotection: Remove the Boc group using TFA/DCM (1:1 v/v).

-

Acylation: React the free amine with bromoacetyl bromide (0.9 eq) and TEA at 0°C.

-

Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack (N-alkylation) to close the ring.[2] Heat at 60°C in CH3CN with K2CO3 if spontaneous cyclization is slow.[2]

Diagram 2: Synthetic Pathway

Protocol B: Metabolic Stability Assay (Microsomal Stability)

To validate the bioisosteric replacement of the phenyl ring:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

-

Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

References

-

Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Source: MDPI Molecules.[2] URL:[Link][1]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: Royal Society of Chemistry (MedChemComm). URL:[Link]

-

Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators. Source: RSC Medicinal Chemistry. URL:[Link]

Sources

- 1. EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Functionalized 1-Phenyl-2-Piperazinones via Jocic-Type Reaction

Abstract & Scope

This Application Note details the protocol for synthesizing 1-phenyl-3,3-dimethyl-2-piperazinone and related analogs via the Jocic-Reeve reaction . While the synthesis of unsubstituted piperazinones is typically achieved via chloroacetylation, that method fails when sterically hindered C3-substituents are required. The Jocic-type reaction—utilizing trichloromethyl carbinols—is the industry standard for accessing these gem-disubstituted scaffolds.

This guide provides a robust, self-validating two-step protocol:

-

Precursor Synthesis: Generation of the trichloromethyl carbinol (e.g., Chloretone) from acetone and chloroform.

-

Jocic Cyclization: Regioselective condensation with N-phenylethylenediamine to form the piperazinone core.

Scientific Background & Mechanism[1][2][3]

The Jocic-Reeve Advantage

The standard synthesis of 2-piperazinones involves reacting a 1,2-diamine with an

The Jocic-Reeve reaction circumvents this by using a trichloromethyl carbinol as a masked amino acid chloride equivalent. Under basic conditions, the carbinol forms a highly reactive gem-dichloroepoxide intermediate, which is susceptible to nucleophilic attack even by bulky amines, followed by spontaneous cyclization.

Mechanistic Pathway

The reaction proceeds through a specific cascade:

-

Activation: Base promotes deprotonation of the hydroxyl group, followed by chloride elimination to form a gem-dichloroepoxide .

-

Regioselective Opening: The primary amine of the diamine (more nucleophilic than the aniline) attacks the less hindered carbon of the epoxide.

-

Acyl Chloride Equivalent Formation: The resulting intermediate eliminates the remaining chlorines and tautomerizes to an acid chloride-like species.

-

Cyclization: The secondary aniline nitrogen attacks the carbonyl, closing the ring to form the 1-phenyl-2-piperazinone.

Pathway Visualization

Figure 1: Mechanistic cascade of the Jocic-Reeve reaction transforming trichloromethyl carbinols into piperazinones.

Experimental Protocol

Materials & Equipment

-

Reagents: Acetone (Reagent Grade), Chloroform, Potassium Hydroxide (KOH), N-phenylethylenediamine (98%), Benzyltriethylammonium chloride (TEBA - Phase Transfer Catalyst).

-

Solvents: Dichloromethane (DCM), Methanol, Hexanes.

-

Equipment: 3-neck round bottom flask, mechanical stirrer (essential for slurry handling), reflux condenser, temperature probe.

Step 1: Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol (Chloretone)

Note: This reagent is commercially available, but in-house synthesis is cost-effective for scale-up.

-

Setup: Charge a flask with acetone (1.0 equiv) and chloroform (1.5 equiv). Cool to 0°C.

-

Addition: Slowly add pulverized KOH (0.25 equiv) over 30 minutes, maintaining temperature <5°C. The reaction is highly exothermic.

-

Reaction: Stir vigorously at 0–5°C for 4 hours. The mixture will become a thick white slurry.

-

Workup: Filter the solid. Acidify the filtrate with HCl to pH 4-5.

-

Isolation: Evaporate excess chloroform/acetone. The residue will crystallize. Recrystallize from ethanol/water.

-

Target Yield: 60–70%

-

QC Check: Melting Point 96–97°C.

-

Step 2: Jocic Coupling to 1-Phenyl-3,3-dimethyl-2-piperazinone

This step utilizes Phase Transfer Catalysis (PTC) to manage the biphasic nature of the reaction and suppress side reactions.

Reaction Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Chloretone (from Step 1) | 1.0 | Electrophile |

| N-Phenylethylenediamine | 1.1 | Nucleophile |

| NaOH (50% aq. solution) | 4.0 | Base |

| TEBA (Benzyltriethylammonium Cl) | 0.05 | Catalyst |

| Dichloromethane (DCM) | 10 Vol | Solvent |

Detailed Procedure:

-

Dissolution: Dissolve Chloretone (10 mmol) and N-phenylethylenediamine (11 mmol) in DCM (20 mL) in a round-bottom flask. Add TEBA (0.5 mmol).

-

Initiation: Cool the mixture to 0°C. Add 50% aqueous NaOH (40 mmol) dropwise over 15 minutes.

-

Critical Control Point: Do not allow temperature to exceed 10°C during addition to prevent polymerization of the epoxide intermediate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

-

Endpoint: Disappearance of the carbinol spot.

-

-

Quenching: Dilute with water (20 mL) and separate the organic layer. Extract aqueous layer with DCM (2 x 10 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Crystallization: The crude oil often solidifies upon standing. Triturate with cold hexanes or recrystallize from Ethyl Acetate/Hexanes (1:3).

Results & Validation

Expected Analytical Data

To validate the synthesis, compare isolated product data against these standard values:

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Color indicates oxidation of aniline residues. |

| Melting Point | 138–140°C | Sharp range indicates high purity. |

| 1H NMR (CDCl3) | Diagnostic singlet for gem-dimethyl at C3. | |

| 1H NMR (CDCl3) | Ethylene bridge protons. | |

| 1H NMR (CDCl3) | Phenyl aromatic protons. | |

| IR Spectroscopy | 1640–1650 | Strong Amide I band (C=O). |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of starting amine.

-

Cause: Incomplete formation of the dichloroepoxide.

-

Solution: Increase stirring speed (PTC is diffusion-controlled) or increase NaOH concentration.

-

-

Problem: Formation of 4-phenyl isomer (rare).

-

Cause: Regioselectivity loss.

-

Solution: Ensure the diamine is added before the base to trap the epoxide immediately upon formation.

-

-

Problem: Dark/Tarred Product.

-

Cause: Exotherm runaway during NaOH addition.

-

Solution: Strict temperature control (<5°C) during the initial base addition.

-

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the PTC-mediated Jocic synthesis.

References

-

Reeve, W., & Barron, E. J. (1969). The Reaction of Trichloromethyl Carbinols with Nucleophiles.[1][2][3] Synthesis of 2-Piperazinones. The Journal of Organic Chemistry, 34(4), 1005–1007.

-

Gupta, P. K., et al. (2009). Synthesis and biological evaluation of some new 1,3,3-trisubstituted-2-piperazinones. European Journal of Medicinal Chemistry, 44(9), 3792-3797.

-

Snowden, T. S. (2006). Recent Applications of the Jocic Reaction.[1] Organic Letters, 8(26), 5881–5884.

-

Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of alpha-amino acids.[1] Journal of the American Chemical Society, 114(5), 1906–1908. (Foundational work on trichloromethyl carbinol utility).

Sources

Application Note: Reductive Amination Strategies for Piperazinone Derivatives

This Application Note provides a comprehensive technical guide for the reductive amination of piperazinone derivatives. It is designed for medicinal chemists and process scientists requiring robust, scalable, and selective protocols for N-alkylation.

Introduction & Strategic Analysis

Piperazinones (specifically piperazin-2-ones) are privileged scaffolds in medicinal chemistry, serving as constrained peptidomimetics and core structures in GPCR ligands and kinase inhibitors. Unlike their fully reduced piperazine counterparts, piperazinones possess distinct electronic and physical properties due to the presence of the lactam (amide) functionality.

The Chemoselectivity Challenge

The piperazin-2-one scaffold contains two nitrogen centers:

-

N1 (Amide/Lactam): Non-basic (

) and poor nucleophile under neutral conditions. -

N4 (Secondary Amine): Basic (

) and highly nucleophilic.

Reductive amination exclusively targets the N4 position. However, the presence of the polar lactam group significantly alters solubility profiles compared to simple piperazines, often rendering standard lipophilic solvents (e.g., DCE, DCM) ineffective.

Critical Decision Matrix: Selecting the Reducing System

| Feature | Method A: NaBH(OAc)₃ (STAB) | Method B: NaBH₃CN | Method C: Catalytic Hydrogenation |

| Primary Use Case | General purpose, high selectivity.[1] | Polar substrates, acid-sensitive groups. | Industrial scale, "Green" chemistry. |

| Solvent System | DCE, THF, or MeCN. | MeOH, EtOH. | MeOH, EtOH, Water. |

| Mechanism | Ligand exchange (fast iminium reduction). | pH-dependent reduction.[2] | Surface-catalyzed hydrogenation. |